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Compound of Interest

Compound Name: PF-4136309

CAS No.: 1341224-83-6; 857679-55-1

Cat. No.: B2544593 Get Quote

Executive Summary
PF-4136309 (also known as INCB8761) is a potent, highly selective, and orally bioavailable

antagonist of the C-C chemokine receptor type 2 (CCR2).[1][2][3][4][5][6][7] Originally

discovered through a collaboration between Incyte and Pfizer, this small molecule was

engineered to block the CCL2/CCR2 axis, a critical pathway driving monocyte recruitment to

sites of inflammation and the tumor microenvironment.

This guide provides a rigorous technical analysis of PF-4136309, focusing on its quantitative

pharmacology (IC50/Ki values), mechanistic basis, and experimental protocols for validation. It

is designed for researchers requiring precise benchmarking data for drug development assays.

Molecular Profile & Mechanism of Action[4]
Chemical Identity[6]

IUPAC Name: ((3S)-1-((1S,3R)-3-isopropyl-3-((6-(trifluoromethyl)-2H-benzo[d][1,3]oxazin-

3(4H)-yl)methyl)cyclopentanecarbonyl)pyrrolidin-3-yl)amine

Molecular Formula: C29H31F3N6O3[1][4]

Molecular Weight: 568.59 g/mol [1][4][7]

Target: CCR2 (Antagonist)[1][2][3][4][5][6][7][8]
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Mechanistic Pathway
PF-4136309 functions as an orthosteric antagonist, competing with the endogenous ligand

MCP-1 (CCL2) for the extracellular binding pocket of CCR2.[1] Blockade of this receptor

inhibits the G

i-mediated signaling cascade, preventing downstream calcium mobilization, ERK
phosphorylation, and ultimately, cytoskeletal rearrangement required for chemotaxis.
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Figure 1: Signal transduction pathway of CCR2 and the inhibitory intervention point of PF-
4136309.

Quantitative Pharmacology: IC50 & Ki Values
The potency of PF-4136309 varies depending on the assay format (binding vs. functional) and

the biological matrix (buffer vs. whole blood). The following data consolidates validated values

from primary literature.

Primary Potency Data (Human)
Assay Type Metric Value Description

Chemotaxis IC50 3.9 nM

Inhibition of MCP-1

induced migration in

human PBMCs [1].

Radioligand Binding IC50 5.2 nM

Displacement of

[125I]-MCP-1 from

hCCR2 [1].

Whole Blood IC50 19 nM

Functional blockade in

the presence of

plasma proteins (Shift

due to protein binding)

[1].

Calcium Flux IC50 3.3 nM

Inhibition of

intracellular Ca2+

mobilization [2].[1][4]

ERK Phosphorylation IC50 0.5 nM

Inhibition of

downstream kinase

signaling [2].[1][4]

Species Selectivity & Translational Data
Translational modeling requires accounting for interspecies potency differences. PF-4136309
exhibits high affinity for rodent CCR2, making it suitable for preclinical efficacy models.
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Species Binding IC50 (nM) Chemotaxis IC50 (nM)

Human 5.2 3.9

Mouse 17 16

Rat 13 2.8

Selectivity Profile
PF-4136309 is highly selective (>100-fold) against homologous chemokine receptors, ensuring

observed effects are CCR2-mediated.

CCR1, CCR3, CCR5: IC50 > 1 µM[1]

CXCR3, CXCR5: IC50 > 1 µM[1][4]

hERG Channel: IC50 = 20 µM (Weak inhibition, indicating a favorable cardiac safety margin)

[1].

Experimental Methodologies
To replicate these values or benchmark new compounds against PF-4136309, use the

following self-validating protocols.

Protocol A: [125I]-MCP-1 Radioligand Binding Assay
Objective: Determine the affinity (Ki/IC50) of PF-4136309 for the CCR2 receptor.

Materials:

Cells: CCR2-transfected CHO cells or human monocytes (THP-1).

Ligand: [125I]-labeled MCP-1 (PerkinElmer).

Buffer: 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4.

Workflow:
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Preparation: Harvest cells and resuspend in binding buffer at

cells/well.

Competition: Incubate cells with 0.1 nM [125I]-MCP-1 and varying concentrations of PF-
4136309 (

M to

M) for 60 minutes at room temperature.

Filtration: Harvest onto GF/B filter plates pre-soaked in 0.3% polyethylenimine (PEI) to

reduce non-specific binding.

Wash: Wash plates 3x with ice-cold wash buffer (500 mM NaCl).

Detection: Dry filters and measure radioactivity via liquid scintillation counting.

Analysis: Fit data to a one-site competition model using non-linear regression (e.g.,

GraphPad Prism).

Validation Check: Total binding should be >10x non-specific binding (determined using 1 µM

unlabeled MCP-1).

Protocol B: Transwell Chemotaxis Assay
Objective: Assess the functional ability of PF-4136309 to inhibit monocyte migration.

Materials:

Chamber: 96-well Transwell plate (5 µm pore size, Corning).

Chemoattractant: Recombinant Human MCP-1 (10 nM).

Cells: Human PBMCs or CCR2+ cell line.

Workflow:

Lower Chamber: Add 10 nM MCP-1 in RPMI + 0.1% BSA.
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Upper Chamber: Pre-incubate cells (

/mL) with serial dilutions of PF-4136309 for 30 minutes at 37°C.

Migration: Load cell/drug mixture into the upper chamber. Incubate for 2-4 hours at 37°C/5%

CO2.

Quantification: Remove upper chamber. Quantify cells in the lower chamber using ATP-

luminescence (CellTiter-Glo) or flow cytometry counting beads.

Calculation: Calculate % Inhibition relative to "No Drug" control (100% migration) and "No

Chemokine" control (Background).
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Figure 2: Standardized Chemotaxis Assay Workflow for CCR2 Antagonists.

PK/PD Correlation & In Vivo Utility
When utilizing PF-4136309 in animal models, researchers must account for the protein shift.

While the biochemical IC50 is ~3.9 nM, the whole blood IC50 is 19 nM due to plasma protein

binding (Free fraction in human serum is ~24%) [2].

Oral Bioavailability: ~78% (Rat/Dog).[1][4][6]

Half-life (T1/2): ~2.5 hours (Rat IV).

Dosing: Effective preclinical doses typically range from 10–30 mg/kg PO, achieving plasma

concentrations sufficient to cover the whole blood IC90.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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